3-(Dimethoxymethyl)-1,5-naphthyridine
Overview
Description
3-(Dimethoxymethyl)-1,5-naphthyridine, commonly referred to as DMMN, is an organic compound with a wide range of applications in the fields of biochemistry, pharmacology, and materials science. Its unique structure and properties make it a highly attractive reagent for the synthesis of various compounds, as well as a useful tool for studying the structure and function of proteins and other biomolecules. DMMN is also used in various laboratory experiments, such as the synthesis of peptides and other organic compounds, and in the study of enzyme kinetics.
Scientific Research Applications
Applications in Synthetic Organic Chemistry
Fused 1,5-naphthyridine derivatives, including 3-(Dimethoxymethyl)-1,5-naphthyridine, have been noted for their versatile applications in synthetic organic chemistry. These compounds are integral in the synthesis of various chemical structures due to their unique reactive properties. For instance, the synthesis of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde involves the transformation of 3-Amino-5-methoxy-4-methyl-pyridine into the corresponding 1,5-naphthyridine through the Skraup reaction, which is then treated with DMF―DMA to provide the N,N-dimethyl enamine intermediate (Li et al., 2010). The versatility of these heterocyclic nitrogen compounds extends to various fields of medicinal chemistry, given their wide range of biological activities, highlighting their importance as synthetic tools (Masdeu et al., 2020).
Role in Catalysis
3-(Dimethoxymethyl)-1,5-naphthyridine and its derivatives are also significant in catalysis. For example, iridium complexes with a functional bipyridonate ligand have shown efficient catalytic activity in the perdehydrogenation and perhydrogenation of fused bicyclic N-heterocycles. This process involves the release and uptake of hydrogen molecules, demonstrating the compound's role in hydrogenation reactions (Fujita et al., 2014). Moreover, these iridium complexes can proceed with reversible interconversion of the catalytic species, depending on the presence or absence of H2, highlighting the compound's potential in reversible catalytic processes.
Formation of Metal Complexes and Supramolecular Structures
The structural versatility of 1,5-naphthyridine derivatives, including 3-(Dimethoxymethyl)-1,5-naphthyridine, allows for their utilization in forming metal complexes and supramolecular architectures. This is evident in the diverse applications of functionalized 1,8-naphthyridine (NP) ligands in dimetal chemistry. These ligands have been used to modulate metal–metal distances, facilitate cyclometalation, and build metallosupramolecular architectures, indicating their utility in complex chemical syntheses and materials science (Bera et al., 2009). Additionally, the compound's ability to form hydrogen-bonded supramolecular networks is significant in the development of proton-transfer complexes, which have been extensively studied to understand the noncovalent weak interactions between the organic base of 5,7-dimethyl-1,8-naphthyridine-2-amine and carboxylic acid derivatives (Jin et al., 2011).
properties
IUPAC Name |
3-(dimethoxymethyl)-1,5-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-14-11(15-2)8-6-10-9(13-7-8)4-3-5-12-10/h3-7,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYWQTGTGIDMGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC2=C(C=CC=N2)N=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801280914 | |
Record name | 1,5-Naphthyridine, 3-(dimethoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801280914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethoxymethyl)-1,5-naphthyridine | |
CAS RN |
1261365-66-5 | |
Record name | 1,5-Naphthyridine, 3-(dimethoxymethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Naphthyridine, 3-(dimethoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801280914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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